molecular formula C14H9ClF3N3 B5683065 2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5683065
M. Wt: 311.69 g/mol
InChI Key: GGUIKWCBLAVDRG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the corresponding pyrazole. This pyrazole intermediate undergoes further cyclization with 2,4,6-trifluorobenzonitrile under basic conditions to form the final product .

Chemical Reactions Analysis

2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to the inhibition of cancer cell proliferation. The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression .

Comparison with Similar Compounds

2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3/c1-8-6-12(14(16,17)18)21-13(19-8)7-11(20-21)9-2-4-10(15)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUIKWCBLAVDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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